1-Bromo-4,5-diiodo-2-fluorobenzene
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Overview
Description
1-Bromo-2-fluoro-4,5-diiodobenzene is an organohalogen compound characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4,5-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination and iodination of 2-fluorobenzene. The reaction typically requires the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of 1-Bromo-2-fluoro-4,5-diiodobenzene may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Bromo-2-fluoro-4,5-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4,5-diiodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Diiodotetrafluorobenzene
- 1-Bromo-4-fluorobenzene
Uniqueness: 1-Bromo-2-fluoro-4,5-diiodobenzene is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C6H2BrFI2 |
---|---|
Molecular Weight |
426.79 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4,5-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
InChI Key |
XLGQPJKGBNYHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)Br)F |
Origin of Product |
United States |
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